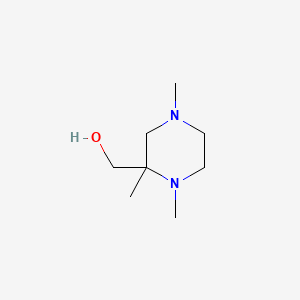
(1,2,4-Trimethylpiperazin-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4-Trimethylpiperazin-2-YL)methanol is a chemical compound with a molecular formula of C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,4-Trimethylpiperazin-2-YL)methanol typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,2,4-trimethylpiperazine with formaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions: (1,2,4-Trimethylpiperazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
科学研究应用
(1,2,4-Trimethylpiperazin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of (1,2,4-Trimethylpiperazin-2-YL)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Piperazine: A parent compound with similar structural features but lacking the methyl and methanol groups.
N-Methylpiperazine: A derivative with a single methyl group attached to the nitrogen atom.
2-Methylpiperazine: A derivative with a methyl group attached to the carbon atom adjacent to the nitrogen.
Uniqueness: (1,2,4-Trimethylpiperazin-2-YL)methanol is unique due to the presence of three methyl groups and a methanol group, which confer distinct chemical and biological properties. These structural features can enhance its solubility, reactivity, and potential biological activity compared to other piperazine derivatives.
属性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
(1,2,4-trimethylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)6-9(2)4-5-10(8)3/h11H,4-7H2,1-3H3 |
InChI 键 |
NGRMRNBPDQDKKC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1C)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


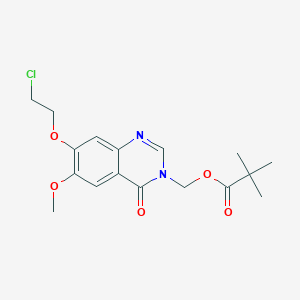

![tert-Butyl ((6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)methyl)carbamate](/img/structure/B13906527.png)
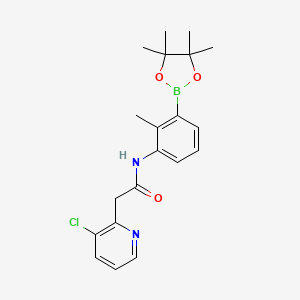
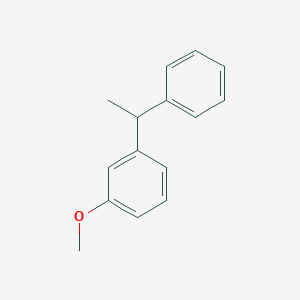
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)
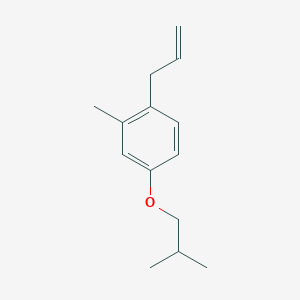
![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)


